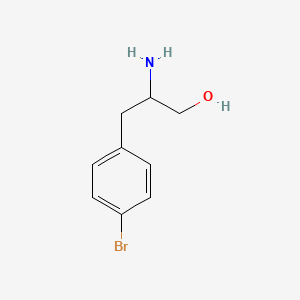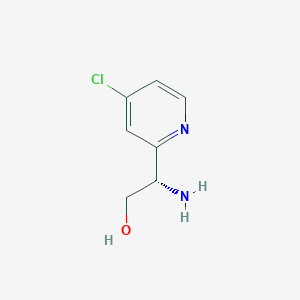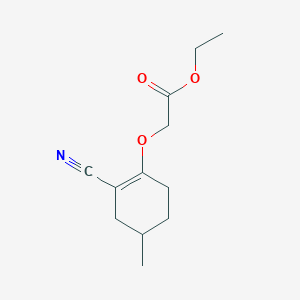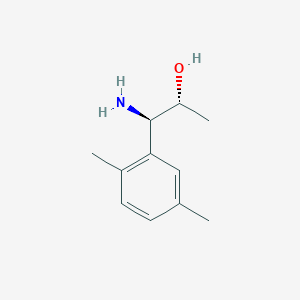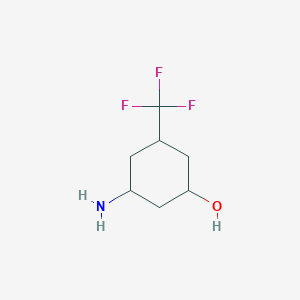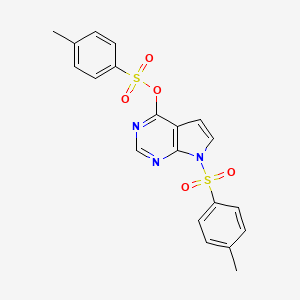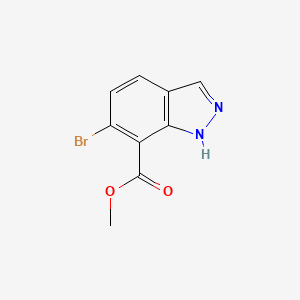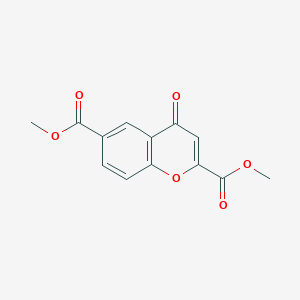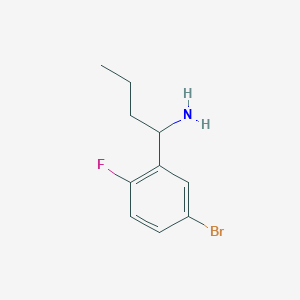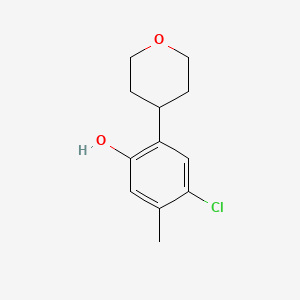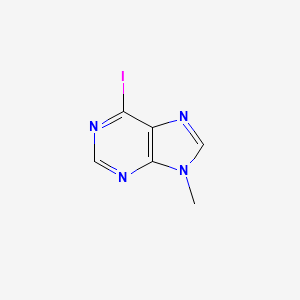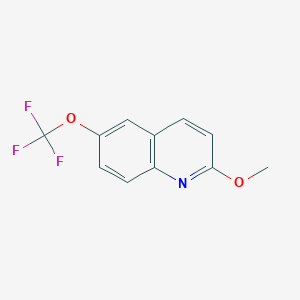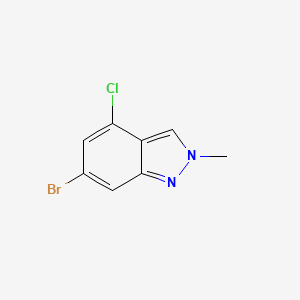![molecular formula C10H13N3OS B13037075 2-Amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13037075.png)
2-Amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a promising candidate for drug development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene with a suitable nitrile in the presence of a base, followed by cyclization to form the thienopyrimidine core. The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thienopyrimidines.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown significant activity against various microbial strains, making it a potential antimicrobial agent.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and catalysts.
作用機序
The mechanism of action of 2-Amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. In the context of its antitubercular activity, the compound inhibits the cytochrome bd oxidase in Mycobacterium tuberculosis . This inhibition disrupts the bacterial energy metabolism, leading to cell death. The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its function.
類似化合物との比較
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
Thieno[3,2-d]pyrimidin-4-amines: These compounds have an amine group at the 4-position and exhibit similar biological activities.
Uniqueness: 2-Amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one is unique due to the presence of the tert-butyl group, which enhances its lipophilicity and stability. This makes it more effective in penetrating biological membranes and reaching its target sites.
特性
分子式 |
C10H13N3OS |
|---|---|
分子量 |
223.30 g/mol |
IUPAC名 |
2-amino-7-tert-butyl-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H13N3OS/c1-10(2,3)5-4-15-7-6(5)12-9(11)13-8(7)14/h4H,1-3H3,(H3,11,12,13,14) |
InChIキー |
AZIKLMRIYOTDAE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CSC2=C1N=C(NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


